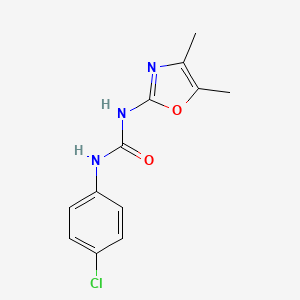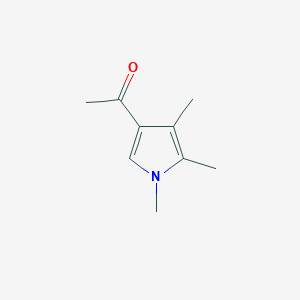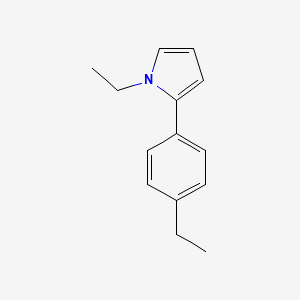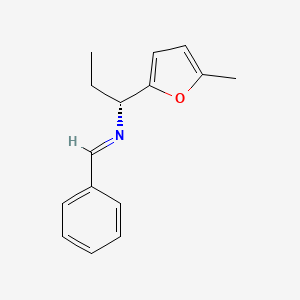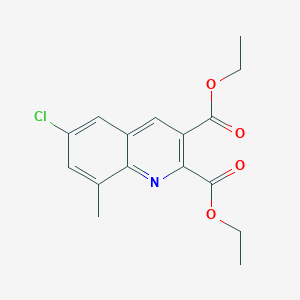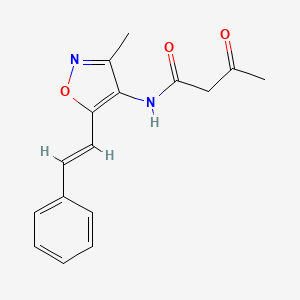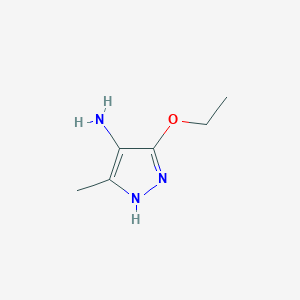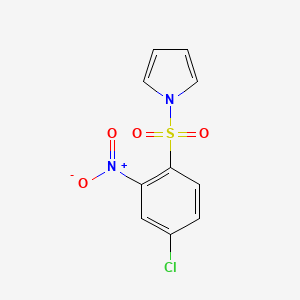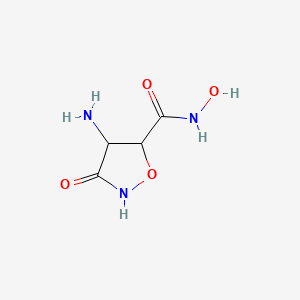
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and phenylacetylene.
Formation of 2,6-Dichlorophenoxyacetylene: 2,6-Dichlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxyacetylene.
Cycloaddition Reaction: The 2,6-dichlorophenoxyacetylene undergoes a cycloaddition reaction with phenyl azide to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a herbicide or pesticide.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H11Cl2N3O |
|---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
4-[(2,6-dichlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-7-4-8-14(17)15(13)21-10-11-9-20(19-18-11)12-5-2-1-3-6-12/h1-9H,10H2 |
InChI-Schlüssel |
NJBOYGIHKIAJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


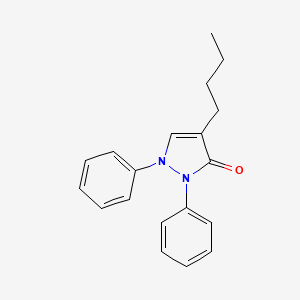
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
